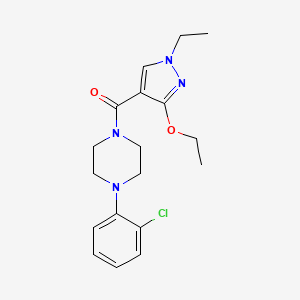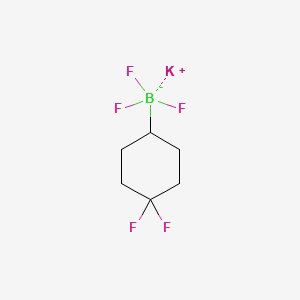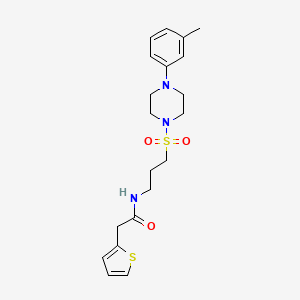
(4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone" is a chemical entity that appears to be related to a class of compounds that involve a piperazine ring substituted with various functional groups. The presence of a chlorophenyl group suggests potential biological activity, as chlorophenyl moieties are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of chlorodiorganotin(IV) complexes with a methoxyphenyl piperazine moiety was achieved through reactions of the parent acid with organotin chlorides in methanol . Similarly, a series of piperazine derivatives were synthesized using the reductive amination method in the presence of sodium triacetoxyborohydride . These methods suggest that the synthesis of the compound might also involve such techniques as reductive amination or reactions with organometallic reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction, which revealed that chlorodiorganotin(IV) complexes have distorted trigonal bipyramidal geometries around the central tin atom . The dihedral angles between the benzene ring and the piperidine rings in a related adduct compound were found to be significant, indicating the potential for diverse spatial orientations of substituents, which can affect the compound's biological interactions .
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be quite varied, depending on the substituents attached to the piperazine ring. For example, the presence of a hydroxyl group can lead to the formation of intermolecular hydrogen bonds, as seen in the crystal structure of a hydroxypiperidine derivative . This suggests that the compound may also engage in specific interactions due to its functional groups, which could be explored in further studies.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone" are not provided, related compounds have been characterized using spectroscopic techniques such as Raman, multinuclear NMR, and mass spectrometry . These techniques can provide insights into the compound's purity, molecular weight, and structural features. Additionally, the solubility, melting point, and stability of the compound would be important properties to consider in the context of its potential applications.
Relevant Case Studies
The related compounds have been studied for their biological activities. For instance, certain piperazine derivatives have shown in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity . These findings highlight the potential therapeutic applications of piperazine derivatives, which could extend to the compound , given its structural similarities. Further studies would be required to assess its biological activities and potential as a pharmaceutical agent.
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
One study focused on the molecular interaction of a related antagonist compound with the CB1 cannabinoid receptor, providing insights into the structural analysis and development of pharmacophore models for CB1 receptor ligands. This research contributes to understanding how modifications in the chemical structure can affect receptor binding and activity, potentially guiding the design of new therapeutic agents (Shim et al., 2002).
Antimicrobial Activity
Another study explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally similar to the one . This research highlighted the potential of such compounds to act against various strains of bacteria and fungi, suggesting their applicability in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antituberculosis Studies
Research on derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone showed significant anticancer and antituberculosis activities, indicating the potential of such compounds in treating cancer and tuberculosis. These findings underscore the importance of structural modifications in enhancing biological activities and could inform the development of new therapeutic compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).
Genotoxicity and Metabolic Activation
A study on a novel 5-Hydroxytryptamine2c Receptor Agonist highlighted the importance of understanding the genotoxicity potential and the role of metabolic activation in the development of therapeutic agents. This research is crucial for ensuring the safety and efficacy of new drugs, including those related to the compound of interest (Kalgutkar et al., 2007).
Synthesis and Characterization of Derivatives
Further studies involve the synthesis and characterization of various derivatives, exploring their antibacterial, antifungal, and anticancer activities. These investigations demonstrate the compound's versatility and its potential as a foundation for developing diverse therapeutic agents targeting different diseases (Sanjeeva, Narendra, & Venkata, 2022).
properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(3-ethoxy-1-ethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-3-23-13-14(17(20-23)25-4-2)18(24)22-11-9-21(10-12-22)16-8-6-5-7-15(16)19/h5-8,13H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMZVFIWNSXBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B3016577.png)
![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3016580.png)


![3-(3-(4-fluorophenoxy)phenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B3016584.png)
![N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide](/img/structure/B3016586.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B3016587.png)
![tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/no-structure.png)
![4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide](/img/structure/B3016591.png)


![Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3016598.png)
![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)
![3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3016600.png)